molecular formula C12H20F2N2O2 B1398009 Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate CAS No. 1257294-09-9

Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate

Cat. No. B1398009
M. Wt: 262.3 g/mol
InChI Key: JCSMXSJXCVDXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H20F2N2O2 . It has an average mass of 262.296 Da and a monoisotopic mass of 262.149292 Da . This compound is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate involves a mixture of 3,3-difluoropyrrolidine hydrochloride (200 mg, 1.17 mmol), 3-oxoazetidine-1-carboxylic acid tert-butyl ester (284 mg, 1.99 mmol), and triethylamine (295 μL, 221 mg, 2.18 mmol) in DCE (10 mL). This mixture is stirred at room temperature for 1 hour before the addition of sodium triacetoxyborohydride (745 mg, 3.52 mmol). The resulting mixture is stirred for 72 hours, then diluted with DCM and washed with H2O. The organic phase is dried (Na2SO4) and concentrated in vacuo. The resulting residue is purified by column chromatography (Si—PCC, EtOAc:cyclohexane, 0-50%), affording 3-(3,3-Difluoropyrrolidin-1-yl)azetidine-1-carboxylic acid tert-butyl ester as a colorless oil (193 mg, 63%).


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an azetidine ring, which is a four-membered ring with one nitrogen atom . The compound also contains two fluorine atoms attached to the same carbon atom in the pyrrolidine ring .

Scientific Research Applications

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including N-heterocycles like piperidines, pyrrolidines, azetidines, and their fused counterparts. These compounds are vital for constructing natural products and therapeutically relevant molecules, indicating a possible synthetic utility for related compounds such as "Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate" in pharmaceutical synthesis and organic chemistry research (Philip et al., 2020).

Environmental Fate and Biodegradation of MTBE

Methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl derivatives, has been extensively studied for its environmental occurrence, fate, and biodegradation. These studies provide insights into the environmental behavior of tert-butyl-containing compounds, including potential degradation pathways and the impact on water quality. Understanding the environmental dynamics of related compounds could inform the handling and disposal practices for "Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate" (Fiorenza & Rifai, 2003).

Adsorption and Removal Technologies

The adsorption behavior of MTBE, another tert-butyl compound, highlights the potential for similar compounds to be removed from the environment or purified using adsorption technologies. This research area might be relevant when considering the purification or environmental remediation of spills or disposals related to "Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate" (Vakili et al., 2017).

properties

IUPAC Name

tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-6-9(7-16)15-5-4-12(13,14)8-15/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSMXSJXCVDXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate

Synthesis routes and methods

Procedure details

A mixture of 3,3-difluoropyrrolidine hydrochloride (200 mg, 1.17 mmol), 3-oxoazetidine-1-carboxylic acid tert-butyl ester (284 mg, 1.99 mmol) and triethylamine (295 μL, 221 mg, 2.18 mmol) in DCE (10 mL) was stirred at room temperature for 1 h before the addition of sodium triacetoxyborohydride (745 mg, 3.52 mmol). The resulting mixture was stirred for 72 h then diluted with DCM and washed with H2O. The organic phase was dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, EtOAc:cyclohexane, 0-50%) affording 3-(3,3-Difluoropyrrolidin-1-yl)azetidine-1-carboxylic acid tert-butyl ester as a colourless oil (193 mg, 63%). 1H NMR (CDCl3, 300 MHz): δ 3.95 (m, 2H), 3.82 (dd, J=8.9, 4.9 Hz, 2H), 3.32 (m, 1H), 2.91 (m, 2H), 2.82-2.63 (m, 2H), 2.33-2.32 (m, 2H) and 1.43 (s, 9H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step One
Quantity
295 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
745 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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